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molecular formula C9H10FNO2 B055552 Ethyl 2-Amino-4-fluorobenzoate CAS No. 117324-05-7

Ethyl 2-Amino-4-fluorobenzoate

Cat. No. B055552
M. Wt: 183.18 g/mol
InChI Key: OTJQWSLMOCZLGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07776890B2

Procedure details

A total of 10 g of 2-amino-4-fluoro-benzoic acid was dissolved in 129 ml of ethanol, 6.45 ml of sulfuric acid was added and the mixture was heated under reflux for 11 hours. After cooling to room temperature, the solvent was evaporated to about half. Water was added and the mixture was extracted with ethyl acetate. The resulting organic layer was washed with saturated aqueous sodium hydrogencarbonate solution and brine, dried over magnesium sulfate and the solvent was evaporated. The residue was purified and separated by silica gel column chromatography (ethyl acetate:hexane=1:5), to give 7.57 g of the title compound as a pale yellow oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
129 mL
Type
reactant
Reaction Step One
Quantity
6.45 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].S(=O)(=O)(O)O.[CH2:17](O)[CH3:18]>>[CH2:17]([O:5][C:4](=[O:6])[C:3]1[CH:7]=[CH:8][C:9]([F:11])=[CH:10][C:2]=1[NH2:1])[CH3:18]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC(=C1)F
Name
Quantity
129 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
6.45 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 11 hours
Duration
11 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated to about half
ADDITION
Type
ADDITION
Details
Water was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The resulting organic layer was washed with saturated aqueous sodium hydrogencarbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified
CUSTOM
Type
CUSTOM
Details
separated by silica gel column chromatography (ethyl acetate:hexane=1:5)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=C(C=C(C=C1)F)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.57 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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